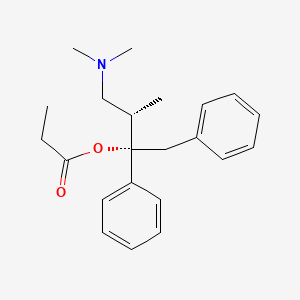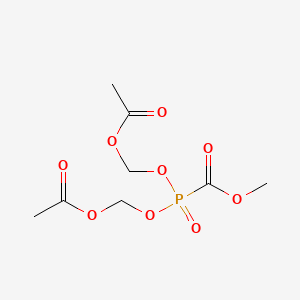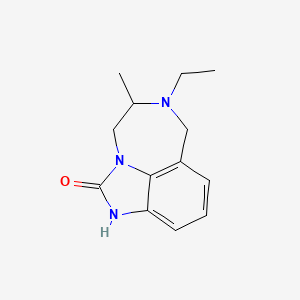
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu is a peptide composed of ten amino acids: aspartic acid, glycine, proline, threonine, glycine, glutamic acid, proline, glutamine, glutamine, and glutamic acid. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for amino acid substitution.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This binding can trigger a cascade of molecular events, leading to various cellular responses. The molecular targets and pathways involved can vary widely, depending on the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Gly-Pro: A dipeptide with similar structural properties.
Pro-Glu-His: A tripeptide with different functional groups but similar peptide bonds.
Ser-Thr: Another dipeptide with hydroxyl-containing amino acids.
Uniqueness: Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu is unique due to its specific sequence and the presence of multiple glutamic acid and glutamine residues. This composition can influence its solubility, stability, and interactions with other molecules, making it distinct from other peptides.
Eigenschaften
CAS-Nummer |
1054604-83-9 |
|---|---|
Molekularformel |
C42H64N12O20 |
Molekulargewicht |
1057.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C42H64N12O20/c1-19(55)34(52-39(70)25-4-2-14-53(25)30(59)18-47-35(66)20(43)16-33(64)65)40(71)46-17-29(58)48-23(8-12-31(60)61)41(72)54-15-3-5-26(54)38(69)50-22(7-11-28(45)57)36(67)49-21(6-10-27(44)56)37(68)51-24(42(73)74)9-13-32(62)63/h19-26,34,55H,2-18,43H2,1H3,(H2,44,56)(H2,45,57)(H,46,71)(H,47,66)(H,48,58)(H,49,67)(H,50,69)(H,51,68)(H,52,70)(H,60,61)(H,62,63)(H,64,65)(H,73,74)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI-Schlüssel |
AITIQWNATVCWPR-JATBZIBASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


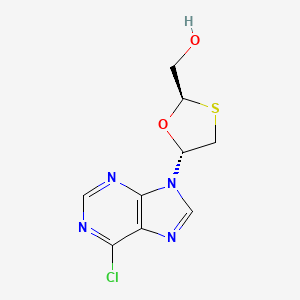


![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
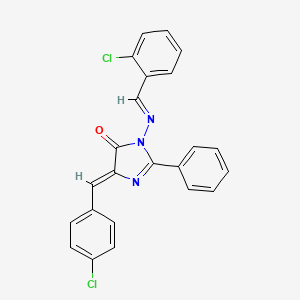
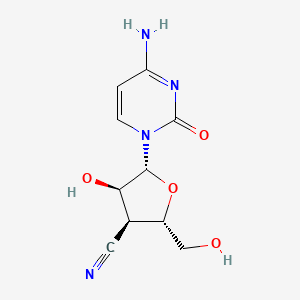


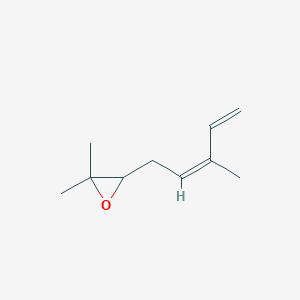
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
